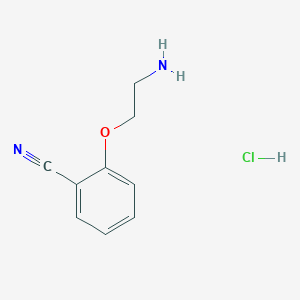

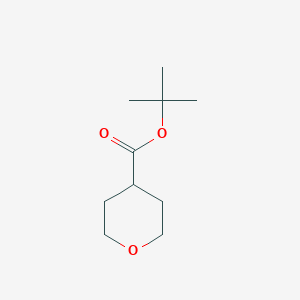

![molecular formula C9H9F3N2S B6611826 {[3-(trifluoromethyl)phenyl]methyl}thiourea CAS No. 296277-06-0](/img/structure/B6611826.png)

{[3-(trifluoromethyl)phenyl]methyl}thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

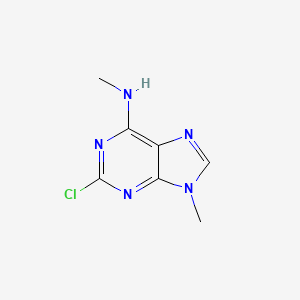

{[3-(trifluoromethyl)phenyl]methyl}thiourea is a chemical compound with the molecular formula C8H7F3N2S . It has an average mass of 220.215 Da and a monoisotopic mass of 220.028198 Da . It is also known by other names such as 1-[3-(Trifluoromethyl)phenyl]-2-thiourea .

Synthesis Analysis

While specific synthesis methods for This compound were not found, a related compound, 1-Substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives were synthesized and evaluated for their biological activity . The influence of the alkyl chain length and various benzene ring substituents on the biological activity was investigated .

Molecular Structure Analysis

The molecular structure of This compound consists of a thiourea group attached to a phenyl ring, which is further substituted with a trifluoromethyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of This compound include a molecular formula of C8H7F3N2S, an average mass of 220.215 Da, and a monoisotopic mass of 220.028198 Da . Other specific properties such as density, water solubility, and partition coefficient were not found in the search results .

Wirkmechanismus

The mechanism of action of {[3-(trifluoromethyl)phenyl]methyl}thiourea is not fully understood. It is believed that the thiourea moiety of this compound can act as a bidentate ligand, forming a complex with transition metal ions. This complex can then act as a catalyst for organic reactions. Additionally, this compound has been shown to inhibit the activity of enzymes, likely due to its ability to bind to the active site of the enzyme.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug development. Additionally, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential applications in the development of antimicrobial agents.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using {[3-(trifluoromethyl)phenyl]methyl}thiourea in lab experiments is its relatively low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of lab experiments. However, one limitation of using this compound in lab experiments is that it is not soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

There are a number of potential future directions for the use of {[3-(trifluoromethyl)phenyl]methyl}thiourea in scientific research. These include further studies on its potential as a ligand for transition metal complexes, as a catalyst for organic reactions, and as an inhibitor for enzymes. Additionally, further studies on its potential application in the synthesis of novel drugs and as a therapeutic agent are warranted. Finally, further studies on its biochemical and physiological effects are necessary to fully understand its potential applications.

Synthesemethoden

{[3-(trifluoromethyl)phenyl]methyl}thiourea is synthesized through a two-step reaction. The first step involves the reaction of 3-trifluoromethylbenzaldehyde with ammonium acetate and sodium hydroxide, which produces 3-trifluoromethylbenzyl alcohol. The second step involves the reaction of 3-trifluoromethylbenzyl alcohol with thiourea in the presence of an acid catalyst, which produces this compound.

Wissenschaftliche Forschungsanwendungen

{[3-(trifluoromethyl)phenyl]methyl}thiourea has been used in a variety of scientific research applications. It has been studied for its potential as a ligand for transition metal complexes, as a catalyst for organic reactions, and as an inhibitor for enzymes. It has also been studied for its potential application in the synthesis of novel drugs and for its potential as a therapeutic agent.

Safety and Hazards

While specific safety and hazard information for {[3-(trifluoromethyl)phenyl]methyl}thiourea was not found, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHXDYLJMNAAPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

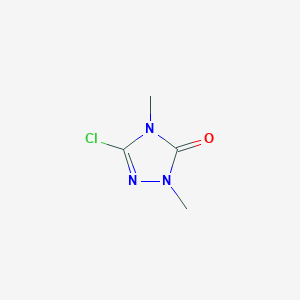

![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)

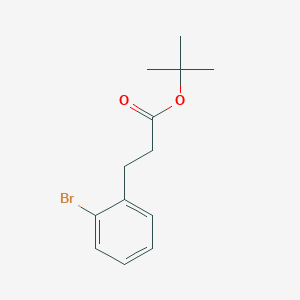

![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)

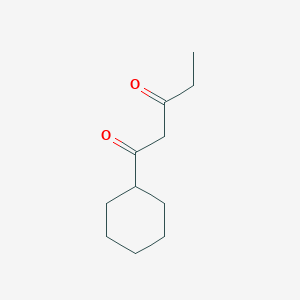

![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)